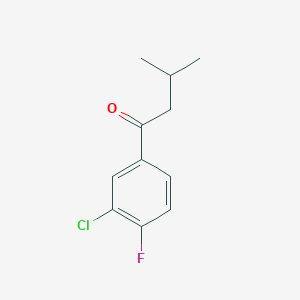

3'-Chloro-4'-fluoro-3-methylbutyrophenone

Description

1-(4-n-Butoxy-3-chlorophenyl)ethanol (CAS: 898753-62-3) is a halogenated aromatic alcohol characterized by a phenyl ring substituted with a chlorine atom at the 3-position and an n-butoxy group at the 4-position, with an ethanol moiety attached to the benzylic carbon. This compound is notable for its structural complexity, combining electron-withdrawing (chloro) and electron-donating (butoxy) substituents, which influence its physicochemical properties and reactivity.

- Alkylation of phenolic precursors: For example, 4-hydroxyacetophenone derivatives are reacted with alkyl halides (e.g., 4-chlorobenzyl chloride) under basic conditions (e.g., K₂CO₃) in refluxing ethanol .

- Oxidation/Reduction steps: Similar compounds, such as 4-(benzyloxy)-3-phenethoxyphenol, are synthesized via epoxidation followed by hydrolysis under alkaline conditions .

Notably, 1-(4-n-Butoxy-3-chlorophenyl)ethanol is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQAGULLRWYDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3'-Chloro-4'-fluoro-3-methylbutyrophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for evaluating its applications in drug development, particularly in areas such as cancer therapy and antimicrobial treatments. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- IUPAC Name : 3'-Chloro-4'-fluoro-3-methylbutyrophenone

- Molecular Formula : C12H12ClF O

- Molecular Weight : 224.68 g/mol

The biological activity of 3'-Chloro-4'-fluoro-3-methylbutyrophenone is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may act through:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial in cancer cell proliferation.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses, contributing to its anti-inflammatory properties.

Anticancer Activity

Research indicates that 3'-Chloro-4'-fluoro-3-methylbutyrophenone exhibits significant anticancer activity. A study evaluating its efficacy against various cancer cell lines reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HeLa (Cervical) | 6.8 |

| A549 (Lung) | 4.5 |

These values suggest that the compound has potent cytotoxic effects on these cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results highlight its potential as an antimicrobial agent, particularly against resistant strains .

Case Studies

- Case Study on Cancer Cell Lines : A research team investigated the effects of 3'-Chloro-4'-fluoro-3-methylbutyrophenone on MCF-7 breast cancer cells. The study revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism by which it exerts its anticancer effects .

- Antimicrobial Efficacy Study : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it significantly reduced bacterial load in infected tissue samples, supporting its use as a potential treatment for resistant infections .

Discussion

The biological activity of 3'-Chloro-4'-fluoro-3-methylbutyrophenone underscores its potential utility in both oncology and infectious disease management. Its ability to inhibit key enzymes and modulate receptor activity positions it as a promising candidate for further development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(4-n-Butoxy-3-chlorophenyl)ethanol with analogous compounds:

Discontinuation Rationale

The discontinuation of 1-(4-n-Butoxy-3-chlorophenyl)ethanol may stem from:

- Synthetic Complexity: Multi-step synthesis involving protection/deprotection of phenolic groups (e.g., benzyloxy intermediates ).

- Stability Issues: Potential sensitivity of the benzylic alcohol to oxidation or dehydration under storage conditions.

- Market Viability : Lower demand compared to simpler halogenated alcohols like 1-(4-chlorophenyl)-3-buten-1-ol, which is easier to synthesize and functionalize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.